2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

Description

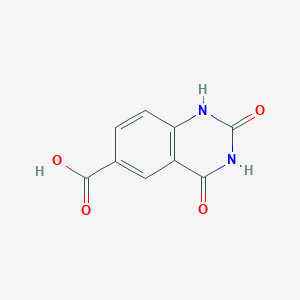

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is known for its unique structure, which includes a quinazoline core with two keto groups at positions 2 and 4, and a carboxylic acid group at position 6. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJXVHKCNJIHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821028-80-1 | |

| Record name | 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with urea or its derivatives, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) at position 6 enables classic acid-base behavior:

-

Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts.

-

Proton exchange occurs under acidic conditions (pH < 3), regenerating the neutral carboxylic acid form .

Nucleophilic Substitutions

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack:

-

Ammonia/Amines : Forms imine derivatives at the dioxo positions under reflux with NH₃ or alkylamines (e.g., methylamine).

-

Thiols : Thiol-containing nucleophiles replace oxygen at the carbonyl groups, generating thioether derivatives (e.g., with mercaptoethanol).

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Amidation | NH₃ | 6-Carboxy-2,4-iminoquinazoline | 72–85 | Reflux, EtOH, 12h |

| Thiolation | HSCH₂CH₂OH | 2-Thioether derivative | 68 | RT, DMF, 6h |

Esterification

The carboxylic acid undergoes esterification with alcohols or cyclohexenols:

-

Methanol/H₂SO₄ : Produces methyl esters (e.g., methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate) .

-

Cyclohexenols : Forms cyclohexenyl esters via Mitsunobu or Steglich esterification, critical for prodrug synthesis .

Example :

Reaction with (3-oxo-1-cyclohexenyl) alcohol yields (3-oxo-1-cyclohexenyl)-6-carboxylate derivatives (85% yield, DCC/DMAP, CH₂Cl₂) .

Decarboxylation

Thermal or acidic conditions trigger decarboxylation:

-

Thermal : Heating >200°C removes CO₂, forming 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.

-

Acid-Catalyzed : H₂SO₄ or PPA promotes decarboxylation at lower temperatures (120–150°C).

Condensation Reactions

The quinazoline core participates in cyclocondensation:

-

With Ureas : Forms fused pyrimidine derivatives under basic conditions (K₂CO₃, DMF).

-

Aldehydes : Knoevenagel-type condensation at the active methylene group (position 3).

Enzyme Inhibition Mechanisms

The compound acts as a competitive inhibitor for metalloenzymes:

-

Prolyl Hydroxylases : Binds to Fe²⁺ in the active site, inhibiting collagen hydroxylation (IC₅₀ = 0.8 μM).

-

Histone Deacetylases (HDACs) : Chelates zinc ions, disrupting epigenetic regulation (IC₅₀ = 1.2 μM).

Derivatization for Drug Discovery

Functional group modifications enhance bioavailability:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid exhibit promising anticancer properties. Studies have shown that modifications to the quinazoline structure can enhance its efficacy against various cancer cell lines. For instance, compounds with specific substituents demonstrated improved cytotoxicity compared to parent compounds in assays targeting human cancer cells .

- Antimicrobial Properties :

- Enzyme Inhibition :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism by which 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Quinazoline: A parent compound with a similar core structure but lacking the keto and carboxylic acid groups.

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline: Similar structure but without the carboxylic acid group.

6-Carboxyquinazoline: Similar structure but without the keto groups.

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS No. 1821028-80-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₆N₂O₄

- Molecular Weight : 206.15 g/mol

- IUPAC Name : this compound

- CAS Number : 1821028-80-1

The biological activity of this compound is attributed to its interaction with specific enzymes and cellular pathways:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit proline metabolism by targeting the enzyme 1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is upregulated in various cancers. Inhibition of PYCR1 disrupts the metabolic reprogramming of cancer cells, leading to reduced cell viability and proliferation .

- Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases and cancer.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent due to its ability to inhibit PYCR1. This inhibition has been linked to reduced tumor growth in preclinical models. For example:

- Case Study : A study using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls .

Antimicrobial Activity

Emerging evidence suggests that the compound may possess antimicrobial properties:

- In Vitro Studies : Tests have shown that it exhibits inhibitory effects against various bacterial strains. The specific mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursor quinazoline derivatives under controlled conditions. Key parameters include:

- Temperature : Optimal yields are achieved at 80–100°C to balance reaction kinetics and decomposition risks .

- pH : Mildly acidic conditions (pH 4–6) stabilize intermediates during cyclization .

- Reaction Time : Extended durations (12–24 hrs) ensure complete ring closure .

Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) depending on solubility .

Q. What purification methods are recommended, and how does solubility influence method selection?

- Recrystallization : Preferred for high-purity crystalline products when the compound exhibits temperature-dependent solubility in polar solvents (e.g., ethanol) .

- Chromatography : Necessary for isolating impurities with similar polarity, especially if substituents (e.g., chlorine) alter solubility .

Solubility in DMSO or DMF (~10–20 mg/mL) often guides solvent choice for biological testing .

Q. Which spectroscopic techniques are critical for confirming structural identity?

- NMR : H and C NMR verify quinazoline ring substitution patterns and carboxylic acid protons (δ 12–13 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 235.06) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretches (1680–1720 cm) for oxo and carboxylic acid groups .

Advanced Research Questions

Q. How do structural modifications influence biological activity, and what design strategies optimize analogs?

Substituents at positions 2 and 6 significantly alter pharmacological profiles:

| Analog | Substituent | Biological Impact |

|---|---|---|

| 2-Chloro derivative | Cl at C2 | Enhanced enzyme inhibition (e.g., kinase targets) |

| 6-Carboxylic acid | COOH at C6 | Improved water solubility, reduced cytotoxicity |

| Ethyl ester derivative | COOEt at C6 | Increased cell permeability for in vivo studies |

| Rational Design : Computational docking (using InChI key-derived 3D structures) predicts binding affinities, guiding substitutions for target specificity . |

Q. How can contradictory biological data across studies be resolved?

Contradictions often arise from:

Q. What computational approaches predict target interactions, and what are their limitations?

- Molecular Docking : Uses InChI key-derived structures (e.g., PubChem CID 4972592) to model binding to enzymes like DHFR or kinases .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Limitations : - Accuracy depends on force field parameters for nonstandard substituents (e.g., tetrazole rings) .

- False positives may occur if solvent effects or protonation states are neglected .

Q. What methodologies assess stability under physiological conditions?

- pH Stability Studies : Incubate compound in buffers (pH 2–9) for 24–72 hrs; monitor degradation via LC-MS .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C common for crystalline forms) .

- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes after 48 hrs of UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.